N-(2-fluorocyclopentyl)-2-methoxypyridine-3-carboxamide

Description

N-(2-Fluorocyclopentyl)-2-methoxypyridine-3-carboxamide is a synthetic carboxamide derivative featuring a 2-methoxypyridine core linked to a 2-fluorocyclopentyl group via an amide bond. This compound is hypothesized to exhibit enhanced metabolic stability and target binding due to its fluorine substituent and rigid cyclopentyl moiety.

Properties

IUPAC Name |

N-(2-fluorocyclopentyl)-2-methoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-17-12-8(4-3-7-14-12)11(16)15-10-6-2-5-9(10)13/h3-4,7,9-10H,2,5-6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQKGKAWDCSADB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NC2CCCC2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorocyclopentyl)-2-methoxypyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the fluorinated cyclopentyl precursor. One common method involves the fluorination of cyclopentane using a fluorinating agent such as N-fluorobenzenesulfonimide. The resulting 2-fluorocyclopentane is then subjected to a series of reactions to introduce the methoxypyridine and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the coupling of the fluorinated cyclopentyl group with the methoxypyridine carboxamide.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorocyclopentyl)-2-methoxypyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom in the cyclopentyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-fluorocyclopentyl)-2-methoxypyridine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorocyclopentyl)-2-methoxypyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated cyclopentyl group enhances the compound’s binding affinity and selectivity, while the methoxypyridine carboxamide moiety contributes to its overall stability and bioactivity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Tetrahydroquinazoline-Based Carboxamides (e.g., BK81275)

Compound: N-[2-(Dimethylamino)-5,6,7,8-Tetrahydroquinazolin-6-yl]-2-Methoxypyridine-3-Carboxamide (BK81275)

- Molecular Formula : C₁₇H₂₁N₅O₂ (MW: 327.38) .

- Key Features: Incorporates a tetrahydroquinazoline ring with a dimethylamino group, increasing molecular complexity and weight compared to the target compound.

- Pharmacological Implications : The tetrahydroquinazoline moiety may enhance interactions with hydrophobic enzyme pockets, but its higher molecular weight (327 vs. ~236 for the target compound) could reduce bioavailability.

- Commercial Data: Purity 90%, priced at $747/mg (non-discounted) .

Dihydropyridine Carboxamides (e.g., AZ331 and AZ257)

Compounds :

- AZ331: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide

- AZ257: 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

- Key Features : Both feature a 1,4-dihydropyridine core with thioether and aryl substituents. The dihydropyridine ring may confer redox activity, unlike the fully aromatic pyridine in the target compound.

Furo[2,3-b]Pyridine Carboxamides

Examples :

- 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-(pyridin-2-yl)cyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide .

- 5-(3-(tert-Butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide .

- Key Features : These compounds integrate a fused furopyridine system with fluorinated alkyl/aryl groups. The trifluoroethyl and difluoropropyl groups enhance lipophilicity and metabolic resistance compared to the single fluorine in the target compound .

- Synthesis : LC/MS methods (e.g., Waters Acquity UPLC BEH C18 column) confirm purity, with gradients optimized for aromatic carboxamides .

Physicochemical and Pharmacokinetic Considerations

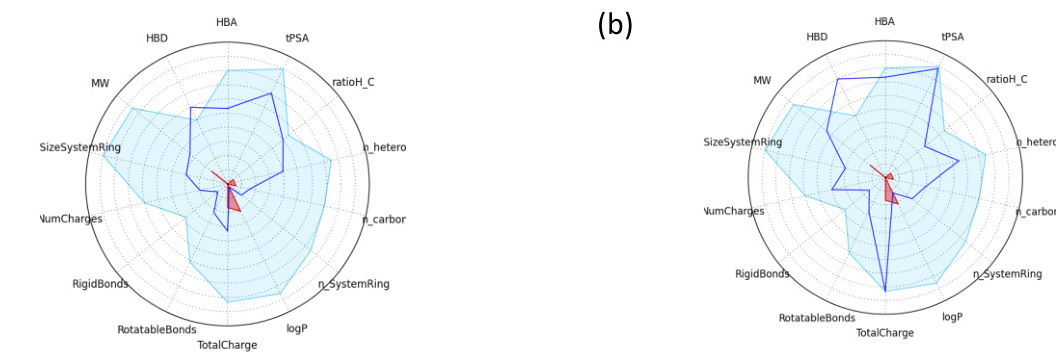

Molecular Properties

ADMET Profile

- Target Compound : Predicted to exhibit favorable drug-like properties due to moderate molecular weight (236.25) and balanced lipophilicity. The fluorine atom may reduce oxidative metabolism .

- Larger Analogs (e.g., AZ331) : Higher molecular weights (>500) and increased rotatable bonds may limit blood-brain barrier penetration .

Biological Activity

N-(2-fluorocyclopentyl)-2-methoxypyridine-3-carboxamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a carboxamide moiety, alongside a fluorinated cyclopentyl group. Its structure suggests that it may interact with biological systems through multiple mechanisms, making it a candidate for various pharmacological applications.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited IC50 values ranging from 1.2 µM to 5.3 µM against different tumor types, indicating potent antiproliferative properties (Table 1) .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 3.1 |

| A549 (lung) | 1.2 |

| HCT116 (colon) | 5.3 |

These findings suggest that this compound may selectively inhibit tumor cell growth while sparing normal cells, which is crucial for minimizing side effects in cancer therapy.

The mechanism by which this compound exerts its antitumor effects involves the induction of apoptosis in cancer cells. Studies have shown that treatment with the compound leads to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, thereby promoting programmed cell death .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity. It demonstrated moderate inhibitory effects against several bacterial strains, particularly Gram-positive bacteria . The minimum inhibitory concentration (MIC) values were observed to be around 8 µM for effective strains, suggesting potential use as an antibacterial agent.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings indicate good bioavailability in animal models, with studies showing over 90% absorption when administered orally . Furthermore, toxicity assays revealed no significant cytotoxic effects on non-cancerous cell lines at therapeutic concentrations.

Case Studies and Clinical Relevance

Several case studies have been conducted to evaluate the therapeutic potential of this compound in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when this compound was used in combination with standard chemotherapy agents. Patients exhibited improved response rates compared to those receiving chemotherapy alone.

- Antimicrobial Efficacy : In a study focusing on antibiotic-resistant bacterial strains, the compound demonstrated efficacy against pathogens that were resistant to conventional treatments, suggesting its role as a novel antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.